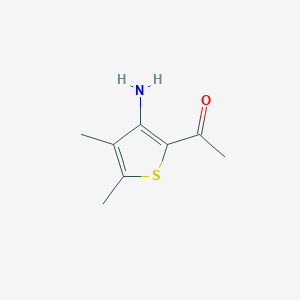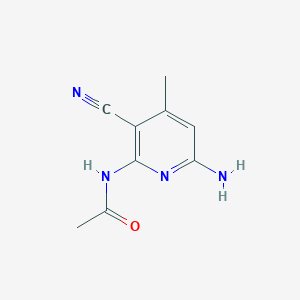
Acetamide,N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanoacetamides, including Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-, can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow reactions and the use of industrial reactors to maintain precise control over reaction conditions .
化学反応の分析
Types of Reactions
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of cyanoacetamides allows for condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
科学的研究の応用
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- has several scientific research applications:
作用機序
The mechanism of action of Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- involves its ability to interact with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways and enzyme activities . These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: Used in the synthesis of antitumor agents.
N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide: Another cyanoacetamide derivative with potential biological activities.
Uniqueness
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new therapeutic agents .
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
N-(6-amino-3-cyano-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-3-8(11)13-9(7(5)4-10)12-6(2)14/h3H,1-2H3,(H3,11,12,13,14) |
InChIキー |
ZKXNHPUREJEUMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
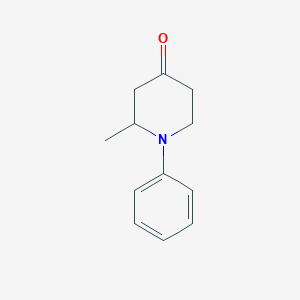
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)


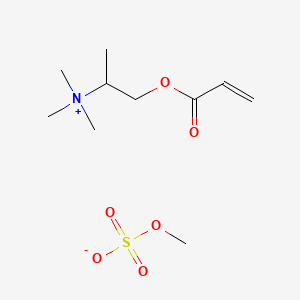

![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)

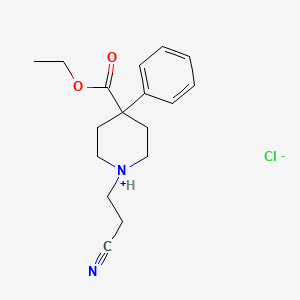
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)


